molecular formula C15H24N2 B1438197 1-benzyl-N-propylpiperidin-3-amine CAS No. 1094325-69-5

1-benzyl-N-propylpiperidin-3-amine

Cat. No.: B1438197
CAS No.: 1094325-69-5
M. Wt: 232.36 g/mol
InChI Key: IQTNFERCZAPJFD-UHFFFAOYSA-N
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Description

1-Benzyl-N-propylpiperidin-3-amine is a compound belonging to the piperidine class of chemicals. It is known for its psychoactive properties and has been studied for potential therapeutic effects in various medical conditions. The compound features a piperidine ring substituted with a benzyl group and a propylamine group, making it a unique structure within its class.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-propylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Addition of the Propylamine Group: The propylamine group is added through reductive amination reactions, where a propylamine precursor reacts with the piperidine ring.

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques like crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-propylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, alkyl halides, and other nucleophiles.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidines and benzyl derivatives.

Scientific Research Applications

1-Benzyl-N-propylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its psychoactive properties.

    Medicine: Investigated for potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-benzyl-N-propylpiperidin-3-amine involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in mood, perception, and cognition, which underlie its psychoactive effects.

Comparison with Similar Compounds

    1-Benzylpiperidin-3-amine: Lacks the propylamine group, leading to different pharmacological properties.

    N-Propylpiperidin-3-amine: Lacks the benzyl group, resulting in altered chemical reactivity and biological activity.

    1-Benzyl-N-methylpiperidin-3-amine: Substitutes the propylamine group with a methylamine group, affecting its psychoactive effects.

Uniqueness: 1-Benzyl-N-propylpiperidin-3-amine is unique due to the presence of both the benzyl and propylamine groups, which contribute to its distinct chemical and pharmacological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

1-benzyl-N-propylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-10-16-15-9-6-11-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTNFERCZAPJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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